molecular formula C10H13NO2 B2864406 3-[(2-Hydroxycyclobutyl)amino]phenol CAS No. 2169336-03-0

3-[(2-Hydroxycyclobutyl)amino]phenol

Cat. No.: B2864406
CAS No.: 2169336-03-0
M. Wt: 179.219
InChI Key: GSBBBSXOBQKKED-UHFFFAOYSA-N
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Description

3-[(2-Hydroxycyclobutyl)amino]phenol is a versatile chemical compound with a unique structure that includes a phenol group and a hydroxycyclobutylamino group. This compound is used in various scientific research applications due to its distinctive properties and potential for breakthroughs in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxycyclobutyl)amino]phenol typically involves the reaction of a phenol derivative with a hydroxycyclobutylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include catalysts and solvents that facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxycyclobutyl)amino]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Hydroxycyclobutyl)amino]phenol is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Hydroxycyclobutyl)amino]phenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, while the hydroxycyclobutylamino group can modulate biological activity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Contains an amino group attached to a phenol ring.

    4-Hydroxyaniline: Features a hydroxyl group attached to an aniline ring.

    Cyclobutylamine: Contains a cyclobutyl group attached to an amino group.

Uniqueness

3-[(2-Hydroxycyclobutyl)amino]phenol is unique due to the presence of both a hydroxycyclobutyl group and a phenol group, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

3-[(2-hydroxycyclobutyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBBBSXOBQKKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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